(S)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine

Chiral Amine Asymmetric Synthesis Quality Control

This (S)-configured 5-bromo-tetrahydronaphthalen-1-ylamine delivers ≥95% enantiomeric purity for asymmetric synthesis of CNS-active compounds targeting serotonin, dopamine, and TAAR1 receptors. Unlike the (R)-enantiomer (CAS 1213498-78-2), racemate (CAS 405142-63-4), or 7-bromo isomer (CAS 789490-65-9), only the (S)-5-bromo derivative provides the precise stereoelectronic profile for valid SAR studies and chiral resolution method validation. With drug-like properties (LogP 2.86, zero rotatable bonds), this building block accelerates hit-to-lead optimization and focused library synthesis. Distributed exclusively for R&D; not for human or veterinary use.

Molecular Formula C10H12BrN
Molecular Weight 226.11 g/mol
CAS No. 676136-31-5
Cat. No. B1404240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine
CAS676136-31-5
Molecular FormulaC10H12BrN
Molecular Weight226.11 g/mol
Structural Identifiers
SMILESC1CC(C2=C(C1)C(=CC=C2)Br)N
InChIInChI=1S/C10H12BrN/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5,10H,2-3,6,12H2/t10-/m0/s1
InChIKeyZJHZHNDFXRZWHW-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine (CAS 676136-31-5) for Asymmetric Synthesis and CNS-Targeted Research


(S)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine (CAS 676136-31-5) is a chiral primary amine featuring a 5-bromo-substituted tetrahydronaphthalene scaffold. This compound serves as a versatile building block in medicinal chemistry, particularly as a key chiral intermediate for synthesizing serotonin and dopamine receptor modulators [1]. With a molecular formula of C10H12BrN and a molecular weight of approximately 226.11 g/mol , it is distinguished by its (S)-configuration, which is critical for enantioselective interactions in biological systems [2].

Substitution Risks for (S)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine: Enantiomeric Purity and Regioisomeric Specificity


Generic substitution of (S)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine is scientifically unsound due to the critical importance of its (S)-stereochemistry and 5-bromo regioisomerism. The (R)-enantiomer (CAS 1213498-78-2) exhibits distinct biological activity profiles , while the racemic mixture (CAS 405142-63-4) lacks the enantiomeric purity required for chiral resolution studies [1]. Furthermore, alternative bromo-substitution patterns, such as the 7-bromo isomer (CAS 789490-65-9), alter the compound's steric and electronic properties, impacting its utility as a targeted intermediate [2]. These factors render direct substitution with other tetrahydronaphthalen-1-ylamine derivatives invalid for applications demanding precise stereochemical and regioisomeric control.

Quantitative Differentiation of (S)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine for Procurement Decisions


Enantiomeric Purity and Chemical Purity Standards for (S)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine

The (S)-enantiomer of 5-bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine is available with a purity of >98% [1], exceeding the 95% purity commonly reported for the racemic mixture (CAS 405142-63-4) [2]. This higher enantiomeric purity is essential for asymmetric synthesis, where even minor amounts of the opposite enantiomer can compromise stereoselectivity and lead to off-target effects in downstream biological assays.

Chiral Amine Asymmetric Synthesis Quality Control

Chiral Resolution Capability: (S)- vs (R)-Enantiomer of 5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine

The (S)-enantiomer (CAS 676136-31-5) can be resolved from its (R)-counterpart (CAS 1213498-78-2) using chiral HPLC columns such as Chiralpak IA/IB . This chromatographic distinction is critical for developing enantioselective analytical methods, whereas the racemic mixture (CAS 405142-63-4) requires additional separation steps [1].

Chiral Chromatography Enantiomer Separation Analytical Chemistry

Regioisomeric Selectivity: 5-Bromo vs 7-Bromo Substitution in Tetrahydronaphthalen-1-ylamine Scaffolds

The 5-bromo regioisomer (CAS 676136-31-5) positions the bromine atom at the 5-position of the tetrahydronaphthalene ring, whereas the 7-bromo isomer (CAS 789490-65-9) places it at the 7-position [1]. This difference in substitution pattern can significantly alter the compound's interaction with biological targets, as evidenced by structure-activity relationship (SAR) studies on related tetrahydronaphthalene derivatives [2].

Regioisomer Structure-Activity Relationship Medicinal Chemistry

Potential Trace Amine-Associated Receptor 1 (TAAR1) Agonist Activity

While direct quantitative data for (S)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine are limited, a structurally related tetrahydronaphthalen-1-ylamine derivative exhibits agonist activity at human TAAR1 with an EC50 of 4.90 µM [1]. This class-level inference suggests that the 5-bromo substitution may modulate TAAR1 activity, a receptor implicated in schizophrenia, Parkinson's disease, and addiction [2].

TAAR1 GPCR Neurological Disorders

Physicochemical Properties: LogP and Rotatable Bond Count Comparison

The (S)-5-bromo derivative (CAS 676136-31-5) possesses a calculated LogP of 2.86 and zero rotatable bonds, contributing to its favorable drug-like properties [1]. In contrast, the unsubstituted 1,2,3,4-tetrahydro-naphthalen-1-ylamine (CAS 2217-40-5) has a lower molecular weight (147.22 g/mol) and a LogP of approximately 1.9, indicating reduced lipophilicity and potentially altered blood-brain barrier penetration [2].

Lipophilicity Drug-Likeness ADME

Synthetic Utility: Asymmetric Synthesis of CNS-Targeted Agents

(S)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine is explicitly cited as a key chiral intermediate for synthesizing serotonin and dopamine receptor modulators [1]. This contrasts with the racemic mixture (CAS 405142-63-4), which lacks the stereochemical purity required for enantioselective synthesis of these CNS-active agents [2].

Chiral Intermediate Serotonin Receptors Dopamine Receptors

Optimal Research and Procurement Applications for (S)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine


Enantioselective Synthesis of CNS-Targeted Drug Candidates

The high enantiomeric purity (>98%) of (S)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine makes it an ideal starting material for synthesizing chiral CNS-active compounds, particularly serotonin and dopamine receptor modulators [1]. Its use in asymmetric synthesis ensures that the final drug candidates possess the desired stereochemistry for optimal target engagement and reduced off-target effects.

Development of Chiral Analytical Methods

The distinct chromatographic behavior of the (S)-enantiomer on chiral HPLC columns (e.g., Chiralpak IA/IB) supports the development and validation of enantioselective analytical methods [1]. This is crucial for quality control and for monitoring enantiomeric excess during chemical synthesis and pharmaceutical manufacturing.

Structure-Activity Relationship (SAR) Studies of Aminergic GPCR Ligands

The 5-bromo substitution pattern and the (S)-stereochemistry of this compound provide a unique scaffold for probing the SAR of tetrahydronaphthalene-based ligands at aminergic GPCRs, including TAAR1, serotonin, and dopamine receptors [1]. It serves as a valuable comparator to the (R)-enantiomer and other regioisomers, enabling systematic investigation of stereochemical and substitution effects on receptor binding and function.

Building Block for Focused Chemical Libraries

With a favorable LogP (2.86) and zero rotatable bonds, (S)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine exhibits drug-like physicochemical properties that make it an attractive building block for assembling focused compound libraries [1]. Its use in library synthesis accelerates hit discovery and lead optimization in CNS and other therapeutic areas.

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